Cinnamyl propionate
CAS No.: 78761-38-3
Cat. No.: VC13340757
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78761-38-3 |
---|---|
Molecular Formula | C12H14O2 |
Molecular Weight | 190.24 g/mol |
IUPAC Name | [(E)-3-phenylprop-2-enyl] propanoate |
Standard InChI | InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+ |
Standard InChI Key | KGDJMNKPBUNHGY-RMKNXTFCSA-N |
Isomeric SMILES | CCC(=O)OC/C=C/C1=CC=CC=C1 |
SMILES | CCC(=O)OCC=CC1=CC=CC=C1 |
Canonical SMILES | CCC(=O)OCC=CC1=CC=CC=C1 |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
Cinnamyl propionate is characterized by an aromatic phenyl group bonded to an allyl ester functional group. The compound’s structure facilitates its volatility and interaction with olfactory receptors, contributing to its widespread use in perfumery. Key molecular properties include a boiling point of 289°C, a density of 1.032 g/mL at 25°C, and a logP value of 3.34, indicating moderate lipophilicity . Its refractive index and vapor pressure (0.983 Pa at 25°C) further reflect its stability under standard conditions .
Table 1: Physicochemical Properties of Cinnamyl Propionate
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 190.24 g/mol |
Boiling Point | 289°C |
Density | 1.032 g/mL at 25°C |
Water Solubility | 69 mg/L at 25°C |
LogP | 3.34 |
Flash Point | >230°F |
Odor and Flavor Profile
The compound’s odor is described as a complex blend of sweet, fruity, and spicy notes, with undertones of balsamic and grape-like characteristics . At concentrations of 10 ppm, it imparts flavors reminiscent of cherry, green foliage, and floral waxy textures, making it a versatile additive in food and beverage formulations .
Synthesis and Production Methods
Conventional Esterification
Traditional synthesis involves the acid-catalyzed esterification of cinnamyl alcohol with propionic acid under azeotropic conditions. Propionic anhydride may substitute propionic acid to drive the reaction toward completion, yielding up to 87.89% conversion after 7 hours at 60°C . This method, while effective, often requires corrosive catalysts and generates stoichiometric waste.
Enzymatic Catalysis
Recent innovations emphasize solvent-free enzymatic synthesis using immobilized lipases, such as Candida antarctica lipase B (CALB). Under optimized conditions (200 rpm agitation, 1:3 acid-to-alcohol ratio), this approach achieves high yields (87.89%) while adhering to green chemistry principles . Sonication-assisted methods with Pseudomonas cepacia lipase further enhance reaction rates and biocatalyst reusability .
Table 2: Optimization Parameters for Enzymatic Synthesis
Parameter | Optimal Value |
---|---|
Temperature | 60°C |
Agitation Speed | 200 rpm |
Acid:Alcohol Molar Ratio | 1:3 |
Catalyst Loading | 10% w/w |
Reaction Time | 7 hours |
Research Frontiers and Innovations
Biocatalytic Process Optimization
Advances in enzyme immobilization techniques, such as magnetic nanoparticle-supported lipases, aim to reduce production costs and improve scalability . Computational modeling of substrate-enzyme interactions is further refining catalytic efficiency.
Natural Occurrence and Biosynthesis
While early sources claimed cinnamyl propionate is absent in nature , recent gas chromatography studies detected trace amounts in cinnamon bark oil, suggesting a possible biosynthetic pathway involving phenylalanine ammonia-lyase (PAL) .
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